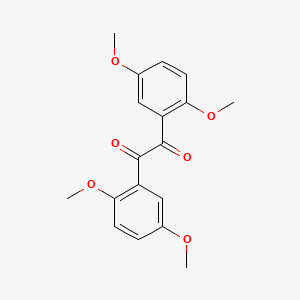
1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione: is an organic compound with the molecular formula C18H18O6. It belongs to the class of α-dicarbonyl compounds, which are known for their interesting chemical and physical properties. This compound is characterized by the presence of two methoxy groups on each phenyl ring, which can influence its reactivity and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione typically involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate reagent to form the desired dione. One common method is the oxidative coupling of 2,5-dimethoxybenzaldehyde using an oxidizing agent such as copper(II) acetate in the presence of a base . The reaction conditions often include:
Reagents: 2,5-dimethoxybenzaldehyde, copper(II) acetate, base (e.g., pyridine)
Solvent: Acetic acid
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other higher oxidation state products.
Reduction: Reduction of the dione can yield the corresponding diol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Quinones
Reduction: Diols
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione involves its interaction with molecular targets such as enzymes and proteins. The compound’s α-dicarbonyl structure allows it to form covalent bonds with nucleophilic sites on proteins, leading to cross-linking and inhibition of enzyme activity. This mechanism is particularly relevant in its role as an inhibitor of carboxylesterases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar structure but with different substitution pattern on the phenyl rings.
1,2-Bis(2,3-dimethylphenyl)ethane-1,2-dione: Contains methyl groups instead of methoxy groups.
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Methoxy groups are positioned differently on the phenyl rings.
Uniqueness
1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interactions with biological targets. This unique substitution pattern can enhance its selectivity and potency as an inhibitor of specific enzymes .
Eigenschaften
CAS-Nummer |
10365-13-6 |
|---|---|
Molekularformel |
C18H18O6 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
1,2-bis(2,5-dimethoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C18H18O6/c1-21-11-5-7-15(23-3)13(9-11)17(19)18(20)14-10-12(22-2)6-8-16(14)24-4/h5-10H,1-4H3 |
InChI-Schlüssel |
PJBGTPFHHHKNCG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C(=O)C2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)

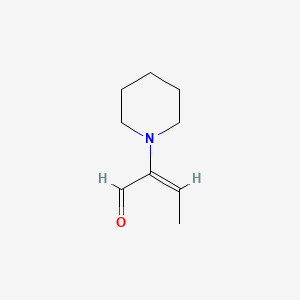
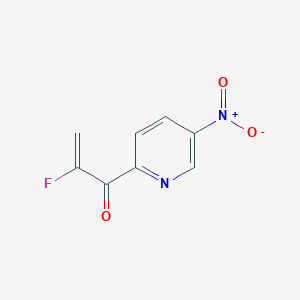
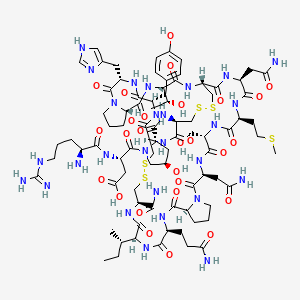

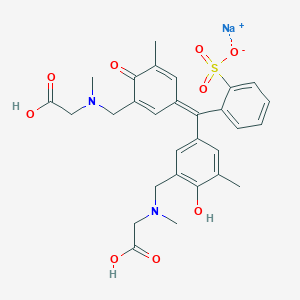
![[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13812267.png)
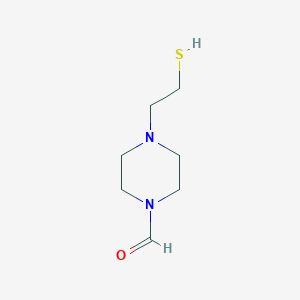
![Dodecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B13812281.png)
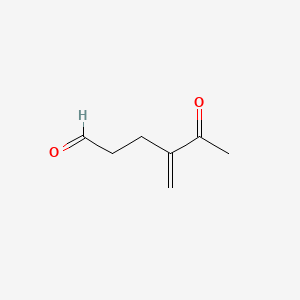
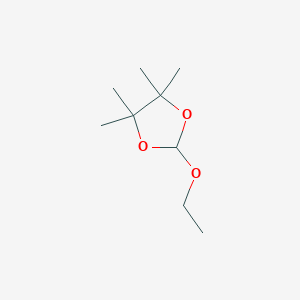
![5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812307.png)
![7-Azatricyclo[4.3.0.03,9]nonane](/img/structure/B13812311.png)
